molecular formula C21H28N6O4 B1662662 Xanthine amine congener CAS No. 96865-92-8

Xanthine amine congener

Cat. No. B1662662
CAS RN: 96865-92-8
M. Wt: 428.5 g/mol
InChI Key: FIQGIOAELHTLHM-UHFFFAOYSA-N
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Description

Xanthine amine congener (XAC) is a potent, nonselective adenosine receptor antagonist . It has been found to induce convulsions in mice . The empirical formula of XAC is C21H28N6O4 and it has a molecular weight of 428.48 .


Molecular Structure Analysis

The molecular structure of XAC is represented by the SMILES string CCCN1C(=O)N(CCC)c2nc([nH]c2C1=O)-c3ccc(OCC(=O)NCCN)cc3 . This indicates the presence of a xanthine core with additional functional groups.


Physical And Chemical Properties Analysis

XAC is a solid compound with a white color . It is soluble in DMSO at concentrations greater than 5 mg/mL . The chemical formula of XAC is C21H28N6O4 and it has a molecular weight of 428.48 .

Safety And Hazards

XAC should be handled with care to avoid dust formation and inhalation . In case of skin or eye contact, it is recommended to wash off with soap and plenty of water or flush eyes with water, respectively . If swallowed, rinse mouth with water . It is also advised to avoid letting the product enter drains .

properties

IUPAC Name

N-(2-aminoethyl)-2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O4/c1-3-11-26-19-17(20(29)27(12-4-2)21(26)30)24-18(25-19)14-5-7-15(8-6-14)31-13-16(28)23-10-9-22/h5-8H,3-4,9-13,22H2,1-2H3,(H,23,28)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQGIOAELHTLHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10242595
Record name 8-(4-((2-Aminoethyl)aminocarbonylmethyloxy)phenyl)-1,3-dipropylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10242595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Xanthine amine congener

CAS RN

96865-92-8
Record name 8-(4-((2-Aminoethyl)aminocarbonylmethyloxy)phenyl)-1,3-dipropylxanthine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096865928
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-(4-((2-Aminoethyl)aminocarbonylmethyloxy)phenyl)-1,3-dipropylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10242595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
911
Citations
PF Morgan, J Deckert, KA Jacobson, PJ Marangos… - Life sciences, 1989 - Elsevier
… The convulsant properties of xanthine amine congener (XAC,8-(4-(2-aminoethyl)-aminocarboxylmethyloxy)phenyl1,… A [3H]xanthine amine congener of 1,3dipropyl-8-phenylxanthine …
Number of citations: 23 www.sciencedirect.com
DR Sawmiller, J Linden, RM Berne - Cardiovascular research, 1994 - academic.oup.com
… To this end, we studied the effect of intracoronary infusion of one of the most potent adenosine receptor antagonists, xanthine amine congener (XAC)," on hypoxic coronary …
Number of citations: 26 academic.oup.com
KA Jacobson, D Ukena, KL Kirk… - Proceedings of the …, 1986 - National Acad Sciences
… ABSTRACT An amine-functionalized derivative of 1,3dipropyl-8-phenylxanthine has been prepared in tritiated form as a xanthine amine congener (PH]XAC) for use as an antagonist …
Number of citations: 124 www.pnas.org
XD Ji, GL Stiles, KA Jacobson - Neurochemistry international, 1991 - Elsevier
The intrinsic affinity of 8-phenylxanthine analogs at striatal A 2 -adenosine receptors is highly species dependent. [ 3 H]XAC (8-[2-aminoethyl[amino[carbonyl[methyl[oxyphenyl]]]]]-1,3-…
Number of citations: 14 www.sciencedirect.com
J Deckert, PF Morgan, JC Bisserbe, KA Jacobson… - Neuroscience …, 1988 - Elsevier
… A [3H]xanthine amine congener (XAC), a potent adenosine receptor antagonist, binds in a … uptake inhibitors in displacing the binding of [3H]xanthine amine congener ([3H]XAC). The …
Number of citations: 21 www.sciencedirect.com
KA Jacobson, D Ukena, W Padgett… - Journal of medicinal …, 1987 - ACS Publications
… The recently introduced 8- [4- [ [ [ [ (2-aminoethyl) amino] carbonyl] methyl] oxy]phenyl] -1,3-dipropylxanthine ([3H]XAC, 6c), a xanthine amine congener,8,7 has a higher affinity and …
Number of citations: 27 pubs.acs.org
D Ukena, KA Jacobson, KL Kirk, JW Daly - FEBS LETTERS, 1986 - core.ac.uk
… A xanthine amine congener (XAC), an amine-functionalized derivative of 1,3-dipropyl-8_phenyIxanthine, is an antagonist ligand for A2 adenosine receptors of human platelets. XAC …
Number of citations: 0 core.ac.uk
D Ukena, KA Jacobson, KL Kirk, JW Daly - FEBS letters, 1986 - Wiley Online Library
… A xanthine amine congener (XAC), an amine-functionalized derivative of 1,3-dipropyl-8_phenyIxanthine, is an antagonist ligand for A2 adenosine receptors of human platelets. XAC …
Number of citations: 50 febs.onlinelibrary.wiley.com
K Miyamoto, Y Yamamoto, M Kurita… - Journal of medicinal …, 1993 - ACS Publications
Xanthine derivatives with several functional groups at the 1-or 7-position were synthesized, and their pharmacological activities in guinea pigs were studied. In general, the in vitro …
Number of citations: 39 pubs.acs.org
KJ Kuder, M Załuski, J Schabikowski, G Latacz… - …, 2020 - Wiley Online Library
Annelated purinedione derivatives have been shown to act as possible multiple‐target ligands, addressing adenosine receptors and monoaminooxidases. In this study, based on our …

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